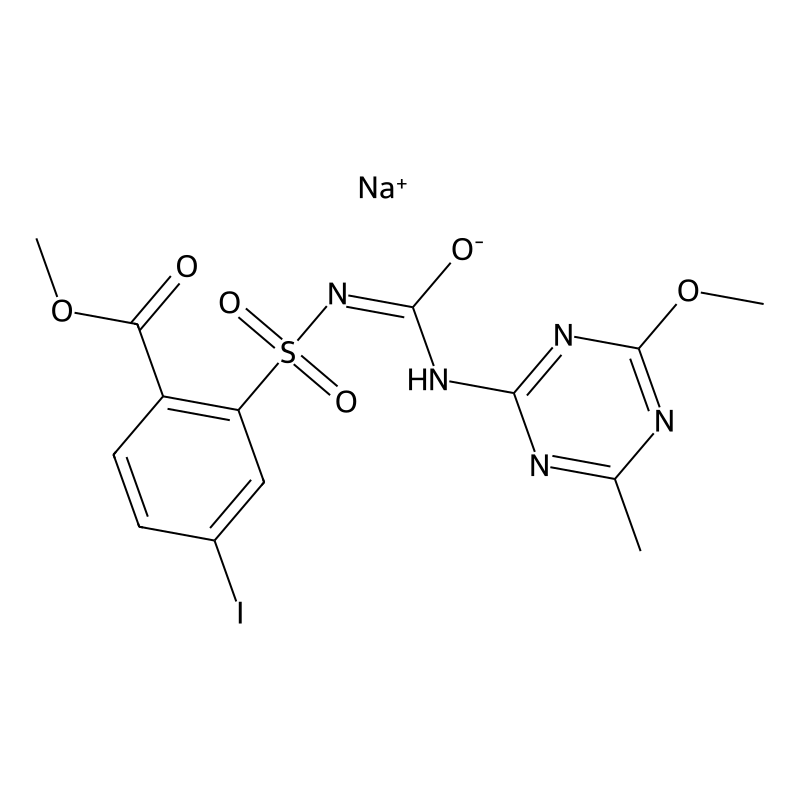Iodosulfuron-methyl-sodium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Application in Water Analysis
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Iodosulfuron-methyl-sodium is used in the development of a separation and quantification method for water analysis .
Methods of Application or Experimental Procedures: A synthetic approach to ten metabolites of iodosulfuron-methyl sodium was performed.
Results or Outcomes: The validated method was applied for the analysis of all studied compounds in the extracts from water samples collected from the Vistula river (Toruń, Poland) .
Application in Soil Microbial and Enzymatic Activity Analysis
Specific Scientific Field: Environmental Science and Pollution Research
Summary of the Application: Iodosulfuron-methyl-sodium is used in the study of soil microbial counts, the structure of soil microbial communities, activity of soil enzymes and their resistance to the tested product, the biochemical indicator of soil fertility, and spring wheat yield .
Methods of Application or Experimental Procedures: The herbicide was applied to soil at seven doses .
Results or Outcomes: The herbicide applied in the recommended dose stimulated the activity of catalase, urease and acid phosphatase, but it had no effect on the activity of dehydrogenases, alkaline phosphatase, arylsulfatase and β-glucosidase .
Application as Herbicide
Specific Scientific Field: Agriculture
Summary of the Application: Iodosulfuron-methyl-sodium is used as a herbicide on winter wheat and winter barley for the control of grass weeds .
Methods of Application or Experimental Procedures: The herbicide is applied to the crops .
Results or Outcomes: The herbicide effectively controls grass weeds in winter wheat and winter barley .
Application in Synthesis of Metsulfuron-Methyl Metabolites
Specific Scientific Field: Organic Chemistry
Summary of the Application: Iodosulfuron-methyl-sodium is used in the synthesis of ten metabolites of metsulfuron-methyl .
Results or Outcomes: The synthesized compounds were utilized during the development of a separation and quantification method using reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry .
Application in Control of Broadleaf Weeds
Summary of the Application: Iodosulfuron-methyl-sodium is widely used to control broadleaf weeds in plant cultivations .
Methods of Application or Experimental Procedures: The herbicide is applied to the crops .
Results or Outcomes: The herbicide effectively controls broadleaf weeds in plant cultivations .
Iodosulfuron-methyl-sodium is a member of the sulfonylurea class of herbicides, primarily used for controlling broadleaf weeds and certain grasses in various agricultural settings. This compound is characterized by its high solubility in water and semi-volatile nature. It appears as a beige crystalline powder and is often formulated as wettable granules that can be mixed with water for application as a spray. The chemical structure of iodosulfuron-methyl-sodium includes a methyl group and an iodine atom, contributing to its unique properties and effectiveness as a herbicide .
Iodosulfuron-methyl-sodium inhibits the enzyme acetolactate synthase (AHAS) in susceptible weeds []. AHAS is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). Disruption of AHAS activity by Iodosulfuron-methyl-sodium disrupts protein synthesis and ultimately leads to weed death [].
- Hydrolytic Degradation: The compound can break down in the presence of water, leading to the formation of various metabolites. This reaction is significant for understanding its persistence in the environment .
- Photochemical Degradation: Exposure to light can also lead to the degradation of iodosulfuron-methyl-sodium, affecting its efficacy and environmental impact .
- Synthesis Reactions: The synthesis of iodosulfuron-methyl-sodium involves reactions between specific precursors, such as 6-aminosaccharin and potassium iodide, to form the active ingredient .
Iodosulfuron-methyl-sodium exhibits significant biological activity as a herbicide. Its primary mode of action involves the inhibition of amino acid biosynthesis, specifically targeting the synthesis of branched-chain amino acids. This mechanism disrupts protein synthesis in susceptible plants, leading to their death. The compound is highly toxic to mammals, acting as a neurotoxin and causing irritation to skin, eyes, and respiratory tracts. Additionally, it poses moderate toxicity risks to birds, aquatic organisms, honeybees, and earthworms .
The synthesis of iodosulfuron-methyl-sodium typically involves several steps:
- Formation of Intermediate Compounds: Initial reactions may include the combination of 6-aminosaccharin with potassium iodide.
- Sulfonylation: Subsequent reactions involve introducing sulfonyl groups to form the final herbicide structure.
- Purification: The resulting product is purified through crystallization or other methods to ensure the desired quality and efficacy .
Iodosulfuron-methyl-sodium is primarily used in agriculture for weed control. Its applications include:
- Crop Protection: Effective against a wide range of broadleaf weeds and certain grasses in cereal crops.
- Non-Crop Areas: Utilized in managing weeds in non-crop areas such as roadsides and industrial sites.
- Research
Interaction studies involving iodosulfuron-methyl-sodium focus on its effects on non-target organisms and its behavior in different environmental conditions:
- Toxicological Studies: Research indicates that while it is effective against target weeds, it poses risks to beneficial insects like honeybees and can affect aquatic ecosystems .
- Soil Interactions: Studies show that iodosulfuron-methyl-sodium is not persistent in soil but can have varying effects on soil microbiota depending on concentration and exposure duration .
Iodosulfuron-methyl-sodium shares similarities with other sulfonylurea herbicides but has unique characteristics that distinguish it:
| Compound Name | Chemical Structure Features | Unique Properties |
|---|---|---|
| Iodosulfuron-methyl-sodium | Contains iodine; inhibits amino acid synthesis | Highly soluble; neurotoxic effects on mammals |
| Glyphosate | Phosphonomethyl group; inhibits EPSPS enzyme | Broad-spectrum herbicide; less toxic to mammals |
| Sulfometuron-methyl | Contains methoxy group; inhibits amino acid synthesis | Used primarily in forestry; lower solubility |
| Chlorsulfuron | Chlorine atom; inhibits amino acid synthesis | Effective against specific weed types; less soluble |
The unique presence of iodine in iodosulfuron-methyl-sodium contributes to its distinct efficacy against certain weed species while posing higher toxicity risks compared to some other compounds in its class .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms

Environmental Hazard







